3-(2-Aminophenoxy)propanenitrile
Overview
Description
“3-(2-Aminophenoxy)propanenitrile” is a chemical compound that holds immense potential in scientific research. Its applications range from pharmaceutical development to material science. It is a simple aliphatic nitrile .
Synthesis Analysis
The main industrial route to this nitrile is the hydrogenation of acrylonitrile . It is also prepared by the ammoxidation of propanol . In the laboratory, propanenitrile can also be produced by the dehydration of propionamide, by catalytic reduction of acrylonitrile, or by distilling ethyl sulfate and potassium cyanide .Molecular Structure Analysis
The molecular structure of “this compound” contains a total of 40 bonds; 19 non-H bonds, 7 multiple bonds, 8 rotatable bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), 1 tertiary amine (aliphatic), 1 nitrile (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .Chemical Reactions Analysis
Nitriles are formed by an SN2 reaction between a bromide and sodium cyanide . Primary amides can be converted to nitriles by dehydration with thionyl chloride (or other dehydrating agents like P2O5, or POCl3) .Physical and Chemical Properties Analysis
Physical properties include color, density, hardness, and melting and boiling points . A chemical property describes the ability of a substance to undergo a specific chemical change .Scientific Research Applications
Synthesis of Heterocyclic Systems
3-(2-Aminophenoxy)propanenitrile and its analogs have been utilized as precursors for synthesizing various heterocyclic systems. These include imidazole derivatives, oxazoles, isothiazoles, and 1,3,2-diazaphospholidines. They have also been used in less common applications as monofunctional precursors, sources of a nitrile carbon atom, and as catalysts or initiators. The chemical and biological properties of these heterocycles suggest potential applications across diverse fields (Drabina & Sedlák, 2012).
Studies on Intramolecular Hydrogen Bonds and Anomeric Effects
Research has been conducted on various derivatives of this compound, including 3-chloro-, 3-hydroxy-, 3-mercapto-, and 3-amino-propanenitrile. The focus was on understanding their stabilities and geometrical trends, influenced by intramolecular hydrogen bonds and anomeric interactions. These studies are crucial in comprehending the molecular structure and reactivity of these compounds (Fernández, Vázquez & Ríos, 1992).
Applications in Antimicrobial Activities
2-Arylhydrazononitriles, closely related to this compound, have been employed in the synthesis of a variety of heterocyclic substances with promising antimicrobial activities. These include new indole-containing 1,2,3-triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives. Their effectiveness against various bacteria and yeast highlights their potential in medical applications (Behbehani, Ibrahim, Makhseed & Mahmoud, 2011).
Synthesis of High-Performance Resins
4-Aminophenoxy phthalonitrile, a derivative of this compound, has been used to catalyze the curing of specific phthalonitrile monomers. The resulting resins exhibit exceptional thermal stability, high modulus, and high glass transition temperature. This application is significant in the development of materials with enhanced performance characteristics (Sheng, Peng, Guo, Yu, Naito, Qu & Zhang, 2014).
Mechanism of Action
Safety and Hazards
The safety data sheet for a similar compound, 3-Aminopropionitrile fumarate, indicates that it is harmful if swallowed and may damage fertility or the unborn child . It is recommended to obtain special instructions before use, do not handle until all safety precautions have been read and understood, and to wear protective gloves/protective clothing/eye protection/face protection .
Relevant Papers A paper titled “Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives” discusses the synthesis of new 3-(2-morpholinoquinolin-3-yl)acrylonitrile derivatives . Another paper titled “Synthesis, Characterization and Evaluation of their Antimicrobial Activity of Substituted 3-(4-((1-Phenyl-1H-1,2,3-Triazol-4-yl) Methoxy) Phenyl) Propanenitrile” discusses the synthesis and antimicrobial activity of substituted 3-(4-((1-Phenyl-1H-1,2,3-Triazol-4-yl) Methoxy) Phenyl) Propanenitrile .
Properties
IUPAC Name |
3-(2-aminophenoxy)propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-6-3-7-12-9-5-2-1-4-8(9)11/h1-2,4-5H,3,7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHPZUMPWLAYLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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